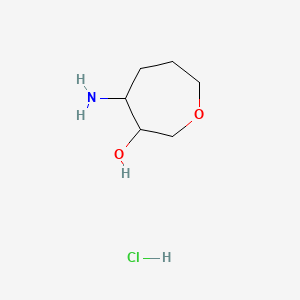
4-Aminooxepan-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminooxepan-3-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt form of 4-aminooxepan-3-ol, which is an oxepane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxepan-3-ol;hydrochloride typically involves the following steps:
Formation of Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of 4-aminooxepan-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processing, which allows for efficient and reproducible synthesis on a large scale . This method ensures high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Aminooxepan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxepane derivatives, amine derivatives, and functionalized oxepanes.
Scientific Research Applications
4-Aminooxepan-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminooxepan-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Aminooxepane-3-ol: The parent compound without the hydrochloride salt.
Oxepane Derivatives: Other oxepane-based compounds with different functional groups.
Amino Alcohols: Compounds with similar amino and hydroxyl functional groups.
Uniqueness
4-Aminooxepan-3-ol;hydrochloride is unique due to its specific oxepane ring structure combined with an amino group and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-aminooxepan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-2-1-3-9-4-6(5)8;/h5-6,8H,1-4,7H2;1H |
InChI Key |
DZXBJTPSENPINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(COC1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















